7-Hydroxy-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one
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Overview
Description
7-Hydroxy-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-1,2,4-triazole with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often include refluxing in solvents such as ethanol or acetic acid, and the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methyl group and hydroxyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted triazolopyrimidines with different functional groups.
Scientific Research Applications
7-Hydroxy-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Hydroxy-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in inflammatory and neurodegenerative pathways.
Pathways Involved: The compound inhibits the NF-kB inflammatory pathway and reduces endoplasmic reticulum stress, leading to neuroprotection and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: Similar structure but differs in the position of the hydroxyl group.
7-Hydroxy-5-methyl-2-methylthio-[1,2,4]triazolo[1,5-a]pyrimidine: Contains an additional methylthio group.
Pyrazolo[3,4-d]pyrimidine: A different fused ring system but shares some pharmacological properties.
Uniqueness
7-Hydroxy-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit specific pathways and its potential neuroprotective effects make it a compound of significant interest in medicinal chemistry.
Properties
CAS No. |
89418-26-8 |
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Molecular Formula |
C6H6N4O2 |
Molecular Weight |
166.14 g/mol |
IUPAC Name |
7-hydroxy-6-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C6H6N4O2/c1-3-4(11)9-6-7-2-8-10(6)5(3)12/h2,12H,1H3,(H,7,8,9,11) |
InChI Key |
PZEPNSCKUUBRNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=NC=N2)NC1=O)O |
Origin of Product |
United States |
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